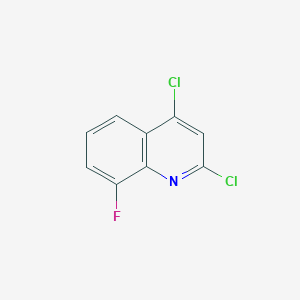

2-Bromo-6-fluoro-4-methylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

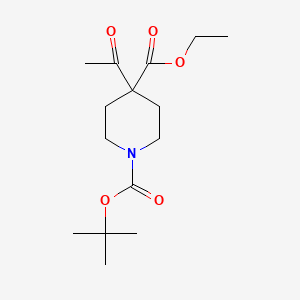

2-Bromo-6-fluoro-4-methylquinoline is a chemical compound with the molecular formula C10H7BrFN. It is used as an intermediate in the synthesis of various pharmaceutical and chemical products .

Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of 2-Bromo-4-fluoro-6-methylaniline with other reagents . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of this compound has been investigated using various methods, including crystallographic (XRD), spectroscopic (UV-vis, NMR), and computational (DFT, HOMA) methods .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can be influenced by various factors. The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical and Chemical Properties Analysis

This compound has a molecular weight of 240.072 g/mol, a density of 1.6±0.1 g/cm3, a boiling point of 304.4±37.0 °C at 760 mmHg, and a flash point of 137.9±26.5 °C . Its solubility in various solvents has also been studied .Applications De Recherche Scientifique

Synthetic Methodologies

Knorr Synthesis Adaptation : A study on the preparation of related compounds, including 6-bromo-2-chloro-4-methylquinoline, utilized Knorr synthesis involving condensation and cyclization steps. This research contributed to a three-step preparation methodology with significant yield improvements (Wlodarczyk et al., 2011).

Metalation/Functionalization Sequences : Another study explored mono- and disubstituted derivatives of 2-bromo-3-fluoroquinolines, demonstrating their conversion into various carboxylic acids and highlighting the versatility in functional group introduction (Ondi, Volle, & Schlosser, 2005).

Pharmaceutical Intermediates

Synthesis of Antibiotic Precursors : A practical and scalable route for synthesizing halogenated quinoline building blocks, useful in antimicrobial drug discovery, was developed. This method is notable for its application in synthesizing key intermediates for antibiotic synthesis (Flagstad et al., 2014).

In Vitro Cytotoxicity for Cancer Research : Research focusing on the synthesis of 4-anilino-6-bromoquinazolines and their derivatives revealed potential applications in cancer research, showing significant cytotoxicity and selectivity against certain cancer cell lines (Mphahlele, Paumo, & Choong, 2017).

In Vitro Studies

Antibacterial and Antifungal Activities : A study on Schiff base ligands derived from bromoquinoline and their metal complexes showed promising antibacterial and antifungal activities. This highlights potential applications in the development of new antimicrobial agents (Siddappa & Mayana, 2014).

Antiangiogenic Effects in Cancer Treatment : Compounds including 2-aryl-3-bromoquinolin-4(1H)-ones were evaluated for their antiangiogenic effects, showcasing their potential in cancer treatment by inhibiting neovessel growth and reducing levels of proangiogenic factors (Mabeta, Auer, & Mphahlele, 2009).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-6-fluoro-4-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIZAKPOOZDHIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B1380672.png)

![2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1380677.png)

![2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one](/img/structure/B1380681.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1380682.png)

![3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B1380686.png)